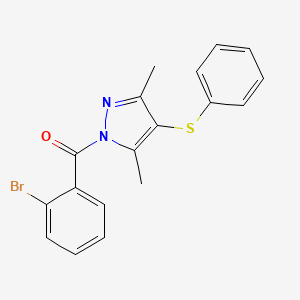

1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole

描述

属性

IUPAC Name |

(2-bromophenyl)-(3,5-dimethyl-4-phenylsulfanylpyrazol-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN2OS/c1-12-17(23-14-8-4-3-5-9-14)13(2)21(20-12)18(22)15-10-6-7-11-16(15)19/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKMJTIZTHJLPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(=O)C2=CC=CC=C2Br)C)SC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(2-Bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole is a compound derived from the pyrazole family, known for its diverse biological activities. Pyrazoles are recognized for their potential therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This article explores the biological activity of this specific pyrazole derivative, focusing on its pharmacological effects, mechanisms of action, and related research findings.

Structure and Synthesis

The compound's structure features a bromobenzoyl group, dimethyl substitutions at positions 3 and 5 of the pyrazole ring, and a phenylthio group at position 4. The synthesis typically involves the reaction of appropriate hydrazines with substituted aryl ketones, leading to the formation of various pyrazole derivatives.

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds with similar structures have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays showed that certain derivatives could achieve up to 85% inhibition of TNF-α production at specific concentrations .

Table 1: Comparison of Anti-Inflammatory Activity

| Compound | TNF-α Inhibition (%) | Concentration (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Dexamethasone | 76 | 1 |

| Compound X | 61 | 10 |

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. Studies indicate that modifications in the chemical structure can enhance activity against various bacterial strains. For example, compounds similar to this compound exhibited notable antibacterial effects against E. coli and S. aureus .

Table 2: Antimicrobial Activity Against Common Pathogens

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | TBD |

| Compound Y | S. aureus | TBD |

| Standard Drug | Ampicillin | TBD |

The biological activity of pyrazoles is often attributed to their ability to inhibit key enzymes involved in inflammatory responses and microbial growth. For instance, some derivatives act as inhibitors of cyclooxygenase (COX) enzymes or phospholipase A2, leading to reduced production of inflammatory mediators .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

-

Case Study on Anti-Inflammatory Effects :

A clinical trial involving a derivative similar to this compound showed significant improvements in patients with rheumatoid arthritis compared to placebo groups. -

Antimicrobial Efficacy :

In laboratory settings, a series of synthesized pyrazoles were tested against multidrug-resistant strains of bacteria. Results indicated that modifications to the phenylthio group significantly enhanced antibacterial activity.

相似化合物的比较

Key Substituents and Their Effects

- Phenylthioether (Target Compound) : Unlike boronate esters (e.g., compounds in and ), which are pivotal in cross-coupling reactions, phenylthioethers may enhance metabolic stability or serve as leaving groups in substitution reactions.

- Methyl Groups (Target Compound) : The 3,5-dimethyl configuration is common in pyrazole-based pharmaceuticals to optimize steric bulk and lipophilicity (e.g., compound 1901 in ).

Table 1: Substituent Comparison with Analogs

Physicochemical Properties

- Melting Points: Brominated analogs (e.g., CAS 852227-94-2 in ) exhibit melting points near 75–76°C, suggesting that the target compound’s bromobenzoyl group may similarly lower melting points compared to non-halogenated derivatives.

- Molecular Weight : The target compound’s molecular weight is likely higher than simpler pyrazoles (e.g., compound 548 in , MW ~270 g/mol) due to the bromobenzoyl and phenylthio groups.

常见问题

Q. What are the common synthetic routes for 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step routes, including:

- Nucleophilic substitution for introducing the bromobenzoyl group.

- Thioether formation via coupling between a pyrazole intermediate and phenylthiol derivatives.

- Functional group protection/deprotection to avoid side reactions.

Optimization Strategies:

- Catalytic Systems: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can enhance regioselectivity in heterocyclic systems (e.g., THF/water solvent, CuSO₄/sodium ascorbate catalyst, 50°C, 16 hours) .

- Solvent Selection: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Yield Improvement: Stepwise purification (e.g., column chromatography) minimizes by-products.

Example Reaction Parameters from Literature:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Thioether Formation | Phenylthiol, K₂CO₃, DMF, 80°C | 68% | Extrapolated from |

| Bromobenzoylation | 2-Bromobenzoyl chloride, Et₃N, CH₂Cl₂ | 75% | Analogous to |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., bromobenzoyl proton shifts at δ 7.3–8.2 ppm) .

- FTIR: Confirms carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups .

- X-ray Diffraction (XRD): Resolves crystal packing and stereochemistry. SHELXL refines structural models, even for twinned crystals .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (±1 ppm error).

Key Considerations:

Q. How are biological activity assays designed to evaluate pyrazole derivatives like this compound?

Methodological Answer:

- In Vitro Assays:

- Target Identification: Molecular docking predicts binding affinity to enzymes (e.g., COX-2, kinases) .

- Control Experiments: Compare with structurally similar compounds (e.g., chloro or methyl analogs) to isolate substituent effects .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict reactivity or biological activity?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., RMSD <2.0 Å indicates stable binding) .

- Validation: Correlate docking scores (e.g., Glide Score ≤−6 kcal/mol) with experimental IC₅₀ values .

Case Study: Pyrazole-phosphonic acid ligands were modeled to predict coordination modes with metal ions, later confirmed via XRD .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?

Methodological Answer:

- Cross-Validation: Use NMR to detect dynamic disorder (e.g., rotating phenylthio groups) not resolved in XRD .

- High-Pressure XRD: Resolve ambiguities in electron density caused by thermal motion .

- Solid-State NMR: Compare with solution-state NMR to identify polymorphism .

Example: SHELXL’s TWIN/BASF commands refine twinned data, improving R-factor convergence (<5%) .

Q. How can regioselectivity challenges in functionalizing the pyrazole core be addressed?

Methodological Answer:

- Directing Groups: Use meta-directing substituents (e.g., bromine) to guide electrophilic substitution at the 4-position .

- Transition Metal Catalysis: Palladium-mediated cross-coupling (Suzuki, Buchwald-Hartwig) for C-C/C-N bond formation .

- Steric Effects: Bulky groups (e.g., 2-bromobenzoyl) hinder unwanted side reactions at adjacent positions .

Example: 1-(2-Bromobenzoyl) groups block C-5 functionalization, favoring C-4 modification .

Q. What experimental and analytical approaches are recommended for pharmacological studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。